molecular formula C8H11N2O3P B8140784 Methyl 5-(dimethylphosphoryl)pyrimidine-2-carboxylate

Methyl 5-(dimethylphosphoryl)pyrimidine-2-carboxylate

Cat. No.: B8140784
M. Wt: 214.16 g/mol
InChI Key: MDVKCNAVQUCHKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-(dimethylphosphoryl)pyrimidine-2-carboxylate is a useful research compound. Its molecular formula is C8H11N2O3P and its molecular weight is 214.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Gem-dimethyl substituents in certain pyrimidine derivatives contribute to high selectivity and potent inhibition of bacterial dihydrofolate reductase, making them potential antibacterial agents (Johnson et al., 1989).

  • Novel pyrimidine derivatives have shown cardiotonic activity, indicating potential applications in cardiovascular therapeutics (Dorigo et al., 1996).

  • Pyrimidine ribonucleoside phosphorylase from Salmonella typhimurium effectively phosphorylates certain uridine analogues, a property that can impact the design of chemotherapeutic agents (Krajewska & Shugar, 1982).

  • Certain pyrimidine phosphoribosyltransferases demonstrate strong affinity for pyrimidines with specific modifications, which is crucial for the conversion of 5-fluorouracil to active nucleotides (Kessel et al., 1972).

  • Some 2,4-diamino-furo[2,3-d]pyrimidine derivatives have exhibited significant inhibition activity against lung cancer cell lines, indicating their potential in cancer therapy (Hu et al., 2010).

  • UVB-induced pyrimidine photodimers can inhibit DNA methylation, suggesting a mechanism of action similar to certain chemical carcinogens (Becker et al., 1985).

Properties

IUPAC Name

methyl 5-dimethylphosphorylpyrimidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N2O3P/c1-13-8(11)7-9-4-6(5-10-7)14(2,3)12/h4-5H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDVKCNAVQUCHKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=C(C=N1)P(=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N2O3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.